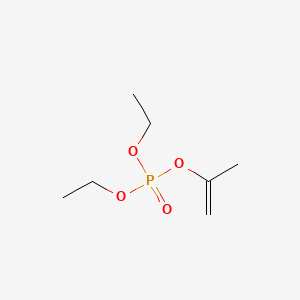

Diethyl isopropenyl phosphate

Description

The exact mass of the compound Phosphoric acid, diethyl isopropenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRYXWQEOZQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312835 | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-28-9 | |

| Record name | Diethyl 1-methylvinyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Context in Organophosphorus Chemistry

Evolution of Phosphate (B84403) Ester Chemistry

The journey into organophosphorus chemistry began in the early 19th century. In 1801, Jean Pierre Boudet is credited with generating traces of what was believed to be a "phosphoric ether" by reacting alcohol with phosphoric acid. researchgate.netingentaconnect.com This early work was followed by contributions from other chemists who sought to understand these new "ethers." ingentaconnect.com Jean Louis Lassaigne, in 1820, made significant strides by reacting ethanol (B145695) with phosphoric acid and drawing parallels between sulphovinic and the newly termed phosphovinic acids. researchgate.netingentaconnect.com Théophile-Jules Pelouze later synthesized phosphovinic acid in 1833. researchgate.net

A pivotal moment arrived in 1848 when the Swiss chemist Franz Anton Voegeli successfully synthesized the first neutral phosphate ester, triethyl phosphate. researchgate.netingentaconnect.commdpi.comnih.gov This achievement marked a significant milestone, establishing a foundational methodology for the synthesis of organophosphate esters. ingentaconnect.com Following Voegeli's work, and aided by Alexander Williamson's advancements in ether synthesis, numerous chemists managed to produce triethyl phosphate with increasing yields. ingentaconnect.comnih.gov

The synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont and Wladimir P. Moschnin in 1854 was another landmark, as it was the first organophosphate identified as a cholinesterase inhibitor. researchgate.netmdpi.com The toxic properties of organophosphorus compounds, however, were not fully realized until the 1930s. mdpi.com This discovery led to extensive research, notably by Gerhard Schrader and his team at IG Farben, who synthesized thousands of new organophosphorus compounds between 1934 and 1944, leading to their development as insecticides and, notoriously, as chemical warfare nerve agents. researchgate.netmdpi.com

In the decades following World War II, the applications of phosphate esters expanded significantly. researchgate.net They became indispensable as flame retardants, plasticizers, and industrial additives, a status they retain today. wikipedia.orgepa.govnih.gov This evolution from simple laboratory curiosities to vital industrial chemicals demonstrates the profound impact of early foundational research.

Table 1: Key Milestones in Early Phosphate Ester Chemistry

| Year | Scientist(s) | Contribution | Reference |

|---|---|---|---|

| 1801 | Jean Pierre Boudet | First synthesis of a "phosphoric ether". | researchgate.netingentaconnect.com |

| 1820 | Jean Louis Lassaigne | Reacted ethanol with phosphoric acid, establishing the concept of phosphovinic acid. | researchgate.netingentaconnect.com |

| 1833 | Théophile-Jules Pelouze | Synthesized monoethyl phosphovinic acid. | researchgate.net |

| 1848 | Franz Anton Voegeli | First synthesis of a neutral phosphate ester, triethyl phosphate. | researchgate.netingentaconnect.commdpi.com |

| 1854 | Philippe de Clermont & Wladimir P. Moschnin | Synthesized tetraethyl pyrophosphate (TEPP), the first known organophosphate cholinesterase inhibitor. | researchgate.netmdpi.com |

| 1930s | Gerhard Schrader | Systematic synthesis of thousands of organophosphorus compounds, leading to their use as insecticides. | researchgate.net |

Early Contributions to Enol Phosphate Synthesis and Reactivity

The synthesis of enol phosphates, a class of compounds to which diethyl isopropenyl phosphate belongs, is intrinsically linked to two key named reactions in organophosphorus chemistry: the Perkow reaction and the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a fundamental method for forming a phosphorus-carbon (P-C) bond. wikipedia.orgchemeurope.com The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965). wikipedia.orgchemeurope.com The mechanism proceeds via an initial SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by a second SN2 reaction where the displaced halide anion attacks an alkyl group on the phosphonium salt, yielding the final phosphonate product. wikipedia.org

The Perkow reaction , named after Werner Perkow, is a competing reaction that occurs when trialkyl phosphites react with α-haloketones. wikipedia.org Instead of the expected β-keto phosphonate (the Michaelis-Arbuzov product), the Perkow reaction yields a dialkyl vinyl phosphate—an enol phosphate. wikipedia.org The mechanism of the Perkow reaction involves the nucleophilic addition of the phosphite to the carbonyl carbon of the haloketone. wikipedia.org This forms a zwitterionic intermediate that rearranges, eliminating the halide, to form a cationic species which is then dealkylated to produce the enol phosphate. wikipedia.org

The competition between these two pathways is a critical aspect of enol phosphate synthesis. wikipedia.org Generally, the Perkow reaction is favored, but reaction conditions can influence the outcome. wikipedia.org For instance, the reaction of α-bromo- and α-chloroketones with trialkyl phosphites often leads to the Perkow product, whereas α-iodoketones tend to yield the Michaelis-Arbuzov product. wikipedia.orgchemeurope.com Computational studies have shown that the Perkow pathway is often kinetically favored over the Michaelis-Arbuzov pathway. x-mol.comresearchgate.net

Numerous methods have since been developed for enol phosphate synthesis, including the phosphorylation of ketone enolates and modified Perkow reactions that utilize different leaving groups on the α-carbon of the ketone. nih.govrsc.org These early discoveries laid the essential groundwork for the controlled and efficient synthesis of a wide variety of enol phosphates. nih.gov

Table 2: Comparison of Perkow and Michaelis-Arbuzov Reactions

| Feature | Perkow Reaction | Michaelis-Arbuzov Reaction | Reference |

|---|---|---|---|

| Reactants | Trialkyl phosphite + α-Haloketone | Trialkyl phosphite + Alkyl halide (or α-Haloketone) | chemeurope.comwikipedia.org |

| Product | Dialkyl vinyl phosphate (Enol phosphate) | Dialkyl phosphonate (or β-Keto phosphonate) | chemeurope.comwikipedia.org |

| Bond Formed | P-O-C (vinyl) | P-C | wikipedia.orgresearchgate.net |

| Initial Attack | Nucleophilic attack on the carbonyl carbon. | Nucleophilic attack on the α-carbon (displacing halide). | wikipedia.orgresearchgate.net |

| Status | Considered a side-reaction to the Michaelis-Arbuzov reaction when using α-haloketones. | Primary reaction pathway for many P-C bond formations. | wikipedia.org |

Positioning of this compound within Modern Phosphorus Science

This compound emerges from this historical context as a specialized enol phosphate with distinct reactivity. Its structure, featuring a central phosphorus atom double-bonded to one oxygen, single-bonded to two ethoxy groups, and single-bonded to an isopropenyl group via another oxygen, gives it unique chemical properties.

A primary area of modern research for this compound is its application as an atom-efficient phosphorylating agent. Specifically, this compound and its analogue, dimethyl isopropenyl phosphate, are used in base-catalyzed transesterification reactions to phosphorylate alcohols. nih.gov In this reaction, the isopropenyl group acts as an excellent leaving group, tautomerizing to form acetone (B3395972) as the only byproduct, which drives the reaction to completion. nih.govrsc.org This process is highly chemoselective for primary alcohols and proceeds under mild, room-temperature conditions. nih.gov

Kinetic studies, often performed using in operando nuclear magnetic resonance spectroscopy, have provided detailed mechanistic insights. rsc.org These studies confirm that the reaction rate increases linearly with the concentration of the base catalyst (e.g., potassium tert-butoxide), indicating a first-order dependence on the alkoxide nucleophile. rsc.org The proposed two-step mechanism involves the initial nucleophilic attack of the alkoxide on the phosphorus center to form a phosphorane intermediate, followed by the irreversible elimination of acetone. rsc.org

Beyond its role in phosphorylation, this compound serves as a reagent in organic synthesis for creating other phosphorus-containing compounds. Its isopropenyl group can be replaced in substitution reactions with various nucleophiles, and the compound can undergo oxidation to form phosphonic acids or reduction to yield phosphine (B1218219) derivatives. This versatility makes it a valuable building block in the synthesis of more complex organophosphorus molecules.

Table 3: Chemical Properties and Reactivity of this compound

| Property | Description | Reference |

|---|---|---|

| CAS Number | 5954-28-9 | chemsynthesis.com |

| Molecular Formula | C₇H₁₅O₄P | chemsynthesis.com |

| Key Synthetic Route | Perkow reaction of a trialkyl phosphite with an α-haloacetone. | nih.gov |

| Primary Reactivity | Acts as an atom-efficient phosphorylating agent for alcohols via base-catalyzed transesterification. | nih.gov |

| Leaving Group | Isopropenyl group, which tautomerizes to acetone. | nih.gov |

| Other Reactions | Undergoes oxidation, reduction, and substitution reactions. |

Synthetic Methodologies and Precursor Chemistry of Diethyl Isopropenyl Phosphate

Phosphorylation Routes to Diethyl Isopropenyl Phosphate (B84403)

Phosphorylation routes are direct methods for the synthesis of diethyl isopropenyl phosphate that involve the formation of the phosphate ester linkage. These methods include the reaction of diethyl phosphite (B83602) with isopropenyl-containing precursors, photochemical pathways, isomerization reactions, and thermal decomposition routes.

Reactions Involving Diethyl Phosphite and Isopropenyl-Containing Precursors

A prominent method for the synthesis of this compound is the Perkow reaction, a well-established process in organophosphorus chemistry. This reaction involves the interaction of a trialkyl phosphite, in this case, triethyl phosphite (which can be in equilibrium with diethyl phosphite), with a halo-substituted ketone. wikipedia.org Specifically, the reaction with a haloacetone, such as chloroacetone (B47974) or bromoacetone, yields a dialkyl vinyl phosphate. wikipedia.org

The mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone, forming a zwitterionic intermediate. This intermediate then undergoes rearrangement and elimination of an alkyl halide to produce the enol phosphate. wikipedia.org The reaction is considered a competing pathway to the Michaelis-Arbuzov reaction, which would lead to a β-keto phosphonate (B1237965). wikipedia.org

Another approach involves the reaction of diethyl phosphite with isopropenyl acetate. This reaction can be catalyzed to facilitate the formation of the desired phosphate ester. nih.govresearchgate.net

| Reactants | Reaction Type | Key Features |

|---|---|---|

| Triethyl phosphite and Haloacetone | Perkow Reaction | Forms a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org |

| Diethyl phosphite and Isopropenyl acetate | Phosphorylation | Can be catalyzed to yield the desired product. nih.govresearchgate.net |

Photochemical Synthetic Pathways to this compound

Photochemical methods offer an alternative approach to the synthesis of this compound, often proceeding under mild conditions. While direct photochemical synthesis from simple precursors is not extensively documented, related photochemical transformations suggest potential pathways. For instance, the E→Z isomerization of vinyl compounds can be achieved photocatalytically, indicating that light-induced transformations of the isopropenyl group are feasible. nih.gov

A plausible, though less common, photochemical route could involve the photo-induced reaction of diethyl phosphite with a suitable isopropenyl-containing substrate. Such reactions often proceed via radical mechanisms, initiated by the photolytic cleavage of a bond in one of the reactants.

Isomerization Reactions Leading to this compound

Isomerization reactions provide an elegant route to this compound from its structural isomers. A notable example is the thermal or base-catalyzed rearrangement of diethyl allyl phosphate. This transformation is analogous to the celebrated Claisen rearrangement in organic chemistry, which involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl vinyl ethers. organic-chemistry.orgwikipedia.orgcollegedunia.comlibretexts.orgsemanticscholar.org In the case of diethyl allyl phosphate, the rearrangement would proceed through a cyclic transition state to yield the thermodynamically more stable this compound.

Base-catalyzed isomerization of vinylphosphonates to the corresponding allylic phosphonates has been reported, highlighting the mobility of the double bond in these systems under basic conditions. acs.orgacs.org While this represents the reverse of the desired transformation, it underscores the potential for achieving the synthesis of this compound from its allyl isomer under appropriate catalytic conditions.

Thermal Decomposition Routes Yielding this compound

Thermal decomposition of certain organophosphorus compounds can lead to the formation of this compound. The Perkow reaction, as mentioned earlier, can be initiated thermally. wikipedia.org The thermal decomposition of triethyl phosphite in the presence of a haloacetone would proceed through the established mechanism to yield the desired vinyl phosphate. nih.govresearchgate.net

The thermal stability of phosphate esters is a critical factor in these synthetic routes. Studies on the thermal decomposition of related phosphate esters provide insights into the conditions required for such transformations. researchgate.net

Alternative Strategies for this compound Generation

Beyond direct phosphorylation, alternative strategies for the synthesis of this compound have been developed. These methods often involve the use of versatile intermediates, such as haloalkylphosphonates, which can be transformed into the target molecule through subsequent reactions.

Utilization of Haloalkylphosphonate Intermediates

Haloalkylphosphonates serve as valuable precursors in the synthesis of a variety of organophosphorus compounds, including this compound. google.com The synthesis of these intermediates is often achieved through the Michaelis-Arbuzov reaction between a trialkyl phosphite and a dihaloalkane. google.comrsc.org

A potential pathway to this compound from a haloalkylphosphonate intermediate involves an elimination reaction. For instance, a suitably substituted diethyl (halo-hydroxypropyl)phosphonate could undergo base-induced elimination of hydrogen halide and water to generate the isopropenyl double bond. For example, the reaction of a chlorohydrin with a base like triethylamine (B128534) can lead to the formation of a vinyl phosphate. researchgate.net

| Intermediate | Subsequent Reaction | Product |

|---|---|---|

| Diethyl (halo-hydroxypropyl)phosphonate | Base-induced elimination | This compound |

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be analyzed through the strategic lenses of convergent and divergent methodologies. These approaches offer different efficiencies and pathways, starting from common or distinct precursor molecules. A pivotal reaction in this context is the interaction between a trialkyl phosphite and an α-haloketone, which can lead to different products depending on the reaction pathway, illustrating a clear point of synthetic divergence. wikipedia.org

Divergent Synthesis from a Common Precursor Set

A classic example of a divergent synthesis arises from the reaction of triethyl phosphite with chloroacetone. This single pair of reactants can yield two distinct isomeric products: the target vinyl phosphate via the Perkow reaction, or a β-keto phosphonate through the Michaelis-Arbuzov reaction. wikipedia.org The pathway taken is influenced by factors such as the electronic environment of the α-keto carbon atom. wikipedia.org

Perkow Reaction Pathway: This route involves the initial nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the chloroacetone. A subsequent rearrangement and elimination of an ethyl halide (e.g., ethyl chloride) results in the formation of this compound. wikipedia.org This is often considered a side-reaction in the context of Michaelis-Arbuzov chemistry but is the primary route to the desired vinyl phosphate product. wikipedia.org

Michaelis-Arbuzov Pathway: In this competing reaction, the nucleophilic phosphorus atom attacks the α-carbon atom that bears the halogen. This is a typical SN2 displacement of the halide, which, after dealkylation of the intermediate phosphonium (B103445) salt, yields diethyl (2-oxopropyl)phosphonate, a β-keto phosphonate. wikipedia.orgwikipedia.org

This divergence presents a challenge and an opportunity in synthetic design, where reaction conditions must be carefully controlled to favor the formation of the desired enol phosphate product.

Table 1: Divergent Pathways from Triethyl Phosphite and Chloroacetone

| Pathway | Key Precursors | Initial Nucleophilic Attack Site | Primary Product | Product Class |

|---|---|---|---|---|

| Perkow Reaction | Triethyl phosphite + Chloroacetone | Carbonyl Carbon | This compound | Vinyl Phosphate |

| Michaelis-Arbuzov Reaction | Triethyl phosphite + Chloroacetone | α-Carbon (with Halogen) | Diethyl (2-oxopropyl)phosphonate | β-Keto Phosphonate |

Convergent Synthesis via the Perkow Reaction

The Perkow reaction itself can be viewed as a convergent synthesis. This strategy involves the direct coupling of two key fragments—a phosphorus-containing precursor and a carbonyl-containing precursor—to assemble the final, more complex molecule. wikipedia.org In this context, the synthesis of this compound is achieved by combining the triethyl phosphite fragment with the chloroacetone fragment in a single key step.

The mechanism proceeds through the formation of a zwitterionic intermediate after the initial attack on the carbonyl carbon. This intermediate rearranges to a cationic species with the elimination of the chloride ion, which then dealkylates one of the ethyl ester groups to yield the final enol phosphate product. wikipedia.org This approach is highly effective for creating the vinyl phosphate linkage directly.

Table 2: Convergent Synthesis via Perkow Reaction

| Phosphorus Precursor | Carbonyl Precursor | Key Reaction | Final Product |

|---|

Another convergent strategy involves the reaction of a pre-formed enolate with a suitable diethyl phosphorylating agent. For example, the enolate of acetone (B3395972) could be generated using a strong base and then quenched with diethyl chlorophosphate. This method brings together two independently prepared fragments—the enolate nucleophile and the phosphate electrophile—to form the target molecule.

Mechanistic Investigations and Reactivity Profiles of Diethyl Isopropenyl Phosphate

Fundamental Reaction Types and Transformation Pathways

The reactivity of diethyl isopropenyl phosphate (B84403) is dominated by the electrophilic nature of the phosphorus atom and the electronic characteristics of the isopropenyl group. This structure allows for a variety of chemical transformations.

Diethyl isopropenyl phosphate readily undergoes nucleophilic substitution at the phosphorus center. A key example is the transesterification reaction with alcohols, which serves as an efficient phosphorylation method. nih.gov In this process, a nucleophilic alkoxide, generated by a catalytic amount of base, attacks the electrophilic phosphorus atom. nih.gov The isopropenyl group functions as an effective leaving group, ultimately tautomerizing to acetone (B3395972), which drives the reaction forward. nih.gov

The reaction demonstrates excellent chemoselectivity, favoring primary alcohols over secondary ones. researchgate.netresearchgate.net This selectivity is attributed to the steric hindrance around the phosphorus center, which impedes the approach of bulkier nucleophiles. The general mechanism involves the formation of a pentacoordinate phosphorane intermediate, which then expels the enolate leaving group. nih.gov

Phosphoryl transfer is a fundamental reaction of phosphate esters and is central to their role in organic synthesis and biology. nih.gov For this compound, the transfer of the diethyl phosphoryl group to a nucleophile, such as an alcohol, proceeds through a well-defined mechanism. nih.gov The reaction is not a simple one-step displacement but involves a multi-step pathway.

Kinetic studies on the analogous dimethyl isopropenyl phosphate, monitored by in operando ³¹P-NMR spectroscopy, suggest a two-step mechanism. nih.gov The first step is a reversible nucleophilic attack by the alkoxide on the phosphorus atom, forming a pentacoordinate phosphorane intermediate. nih.gov The second, rate-determining step is the dissociation of the isopropenoxy leaving group from this intermediate. nih.gov This enolate leaving group is subsequently protonated and tautomerizes to acetone. nih.gov This process can be classified as an associative mechanism (A_N + D_N), where bond formation precedes bond cleavage. nih.gov

The carbon-carbon double bond of the isopropenyl group in vinyl phosphates is susceptible to hydrogenation. The outcome of this reaction is highly dependent on the type of catalyst employed. In studies involving complex vinyl phosphate esters on pyranoside scaffolds, heterogeneous catalysts like palladium on carbon led primarily to isomerization of the double bond, with the resulting products being resistant to further hydrogenation. tandfonline.com In contrast, the use of homogeneous catalysts allowed for complete and stereoselective hydrogenation of the double bond. tandfonline.com

Reductive cleavage of the P-O-C linkage in enol phosphates can also be achieved using various reagents. Hydride transfer reagents can reduce enol phosphates to afford the corresponding alkenes. rsc.org Another related process is the conjugate reduction of α,β-unsaturated vinyl bisphosphonates, which proceeds efficiently using copper hydride catalysts (Stryker's reagent variations), reducing the double bond without cleaving the P-C bonds. nih.gov While not a direct cleavage of the phosphate group, this demonstrates the reactivity of the vinyl system towards reductive conditions. The cleavage of the C-O bond in phosphate esters can also be accomplished under specific reductive conditions or with reagents like trimethylsilyl (B98337) halides. nih.gov

Vinyl phosphate systems are known to undergo a characteristic rearrangement to form β-keto phosphonates. nih.gov This transformation involves the formal migration of the dialkyl phosphoryl group from the enol oxygen to the α-carbon. The reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the vinyl or allylic position, facilitating the rearrangement. acs.org

A more controlled and regiospecific version of this rearrangement has been developed using 2-bromovinyl phosphates. nih.govacs.org In this strategy, a halogen-metal exchange is initiated by treatment with n-butyllithium (n-BuLi). nih.govacs.org This generates a vinyllithium (B1195746) species that rapidly undergoes a 1,3-phosphorus migration to furnish the β-keto phosphonate (B1237965) in a regiospecific manner. nih.govacs.org Isotopic labeling studies have confirmed the intramolecular nature and regiospecificity of this process, which contrasts with base-induced rearrangements that can sometimes yield regioisomeric mixtures. acs.org The stereochemistry of this rearrangement has also been explored using nonracemic chiral auxiliaries on the phosphorus atom, allowing for the diastereoselective synthesis of β-keto phosphonates. nih.govacs.org

The Atherton-Todd reaction is a classical method for converting dialkyl phosphites (compounds with a P-H bond) into various organophosphorus compounds. wikipedia.orgwikipedia.org The reaction typically involves a dialkyl phosphite (B83602), a base (usually an amine), and carbon tetrachloride. wikipedia.org This mixture generates a highly reactive dialkyl chlorophosphate intermediate in situ, which is not isolated but is immediately trapped by a nucleophile (such as an amine or alcohol) to form a phosphoramidate (B1195095) or a new phosphate ester, respectively. wikipedia.orgwikipedia.org

While this compound, as a P(V) enol phosphate, is not a typical starting material for the Atherton-Todd reaction (which requires a P(III) tautomer with a P-H bond), its chemistry is related. The Atherton-Todd reaction provides a pathway to activated phosphorylating agents from simple precursors. nih.gov Enol phosphates like this compound are themselves considered "activated" phosphate esters because the enolate is a good leaving group. They can be synthesized via other routes, such as the Perkow reaction. nih.gov The utility of the Atherton-Todd protocol has been extended to the synthesis of complex phosphate esters, such as oxime phosphates, demonstrating the principle of in situ activation and phosphorylation that is central to this named reaction. researchgate.net

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound have been investigated through kinetic studies, isotopic labeling, and analysis of reaction conditions.

For the base-catalyzed phosphoryl transfer to alcohols, kinetic data obtained from in operando ³¹P-NMR spectroscopy for the analogous dimethyl isopropenyl phosphate (iPP) provide strong evidence for a two-step associative mechanism. nih.gov The reaction rate's dependence on catalyst and reactant concentrations was systematically studied.

| Parameter Varied | Observation | Mechanistic Implication |

|---|---|---|

| Catalyst Concentration (t-BuOK) | Reaction rate increases with catalyst concentration. | The base is involved in the rate-determining step, likely by generating the nucleophilic alkoxide. |

| Alcohol Concentration (1-Butanol) | Reaction rate decreases at higher alcohol concentrations (negative order). | High alcohol concentration can shield the alkoxide nucleophile through hydrogen bonding, inhibiting its attack on the phosphate. nih.gov |

This data supports a mechanism where the initial attack of the butoxide anion on the phosphate center forms a phosphorane intermediate, and the subsequent dissociation of the enolate is the rate-limiting step. nih.gov

The mechanism of the vinyl phosphate to β-keto phosphonate rearrangement has been elucidated through regiospecificity studies. nih.govacs.org The use of 2-bromovinyl phosphates followed by halogen-metal exchange with n-BuLi ensures that the rearrangement is initiated from a specific carbanionic center. acs.org Subsequent intramolecular migration of the phosphate group and quenching provides a single regioisomer of the β-keto phosphonate product, confirming a controlled, intramolecular pathway. acs.org

Finally, the mechanism of catalytic hydrogenation is clarified by the differing outcomes of catalyst types. Heterogeneous catalysts provide a surface on which isomerization is favored, while homogeneous catalysts operate via a coordination mechanism in solution that allows for stereoselective delivery of hydrogen to one face of the double bond. tandfonline.com

Spectroscopic Monitoring of Reaction Progress (e.g., in operando NMR)

The real-time monitoring of chemical reactions provides invaluable insight into reaction mechanisms, kinetics, and the formation of transient species. For phosphate ester transformations, in operando Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has emerged as a powerful tool. nih.govrsc.org This technique allows for the direct observation and quantification of phosphorus-containing reactants, intermediates, and products as the reaction proceeds, without the need for sampling and quenching. nih.govscispace.com

In studies analogous to this compound, such as the phosphorylation of alcohols with dimethyl isopropenyl phosphate (iPP), in operando ³¹P NMR spectroscopy has been successfully employed to track the reaction progress. nih.govrsc.org The conversion of the starting enol phosphate and the formation of the new phosphate ester product can be followed with excellent time resolution. nih.gov By acquiring spectra at regular intervals, a detailed time-course of the reaction can be constructed, providing a direct measure of the reaction rate. rsc.org For example, in the reaction of an isopropenyl phosphate with an alcohol, the disappearance of the signal for the starting material and the appearance of a new signal for the transesterified product can be clearly distinguished and integrated. nih.govresearchgate.net

Table 1: Illustrative ³¹P NMR Chemical Shifts for Monitoring Phosphorylation Note: Data is conceptual and based on typical shifts for analogous compounds.

| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Role in Reaction |

|---|---|---|

| This compound (Starting Material) | ~ -5 to -7 | Reactant |

| Phosphorane Intermediate | ~ -40 to -80 | Transient Intermediate |

| Transesterified Product (e.g., Diethyl alkyl phosphate) | ~ -1 to -3 | Product |

This continuous monitoring is crucial for building accurate kinetic models and understanding the influence of various reaction parameters. nih.govrsc.org

Kinetic Studies of this compound Transformations

Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction by quantifying the rates at which reactants are consumed and products are formed. For the transesterification of isopropenyl phosphates, kinetic data obtained from in operando NMR spectroscopy have provided significant mechanistic insights. nih.govrsc.org

In the base-catalyzed phosphorylation of 1-butanol with dimethyl isopropenyl phosphate (a close analog of the diethyl compound), plotting the natural logarithm of the reactant concentration versus time reveals a linear relationship, indicating that the reaction is first-order with respect to the isopropenyl phosphate. nih.govrsc.org Further experiments involving varying the concentrations of the alcohol and the base catalyst can determine the reaction order for each of these components. nih.gov

Such studies have revealed complex dependencies. For instance, the reaction rate's dependence on the base concentration can be linear, indicating its direct involvement in the rate-determining step. nih.gov Conversely, the relationship with alcohol concentration can be more intricate, sometimes showing a negative order, which may suggest that the alcohol can form hydrogen-bonded aggregates that inhibit the nucleophilic attack of the alkoxide. researchgate.net

Based on these kinetic investigations, a two-step mechanism is often proposed for the base-catalyzed phosphorylation of alcohols by isopropenyl phosphates. nih.govresearchgate.net

Reversible Nucleophilic Attack: The alkoxide, generated by the base, performs a nucleophilic attack on the phosphorus center of the enol phosphate. This leads to the formation of a pentacoordinate phosphorane intermediate in a reversible step. nih.govresearchgate.net

Rate-Determining Dissociation: The phosphorane intermediate then dissociates, expelling the isopropenoxy leaving group to form the final phosphate ester product. This second step is typically the rate-determining step of the reaction. nih.govresearchgate.net The liberated enolate is subsequently protonated and tautomerizes to acetone, driving the reaction forward. rsc.orgresearchgate.net

Table 2: Effect of Catalyst Concentration on Observed Rate Constant (k) Note: Data is illustrative, based on findings for the analogous dimethyl isopropenyl phosphate system. nih.gov

| Base Concentration (mol%) | Observed Rate Constant, k (s⁻¹) |

|---|---|

| 2.5 | 1.2 x 10⁻⁴ |

| 5.0 | 2.5 x 10⁻⁴ |

| 7.5 | 3.8 x 10⁻⁴ |

| 10.0 | 5.1 x 10⁻⁴ |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. mdpi.com By modeling potential energy surfaces, key intermediates and transition states can be identified, and activation energies can be quantified. mdpi.comchemrxiv.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. mdpi.com It is particularly valuable for locating and characterizing the geometries and energies of transition states—the highest energy points along a reaction coordinate. nih.govresearchgate.net The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining reaction kinetics. rsc.org

For phosphate ester reactions, DFT calculations can be used to model the transition states for different proposed mechanisms, such as associative or concerted pathways. acs.org By comparing the calculated activation energies for these pathways, the most likely mechanism can be predicted. acs.org These calculations have shown that the preferred mechanism for phosphoryl transfer reactions can depend significantly on factors like the nature of the leaving group. acs.org For example, substrates with poor leaving groups may favor a more associative pathway, while those with good leaving groups tend to proceed through a more dissociative or concerted transition state. acs.org

While DFT calculations typically focus on static structures (reactants, products, transition states), Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. combinatorialpress.comnih.gov Based on classical mechanics, MD simulations can provide a dynamic picture of the reaction process, including the role of solvent molecules, conformational changes, and the trajectory of the reacting species as they approach the transition state. combinatorialpress.comrsc.org

In the context of this compound reactivity, MD simulations could be used to:

Investigate the solvation shell around the phosphate and how solvent molecules might stabilize or destabilize intermediates and transition states.

Model the approach of a nucleophile to the phosphorus center, exploring the preferred angles of attack.

Simulate the dynamic behavior of the flexible ethyl and isopropenyl groups and their influence on reactivity.

A central question in the study of phosphate ester reactions is the distinction between associative and concerted mechanisms. nih.gov

Associative Mechanism (Stepwise, Aₙ + Dₙ): This pathway involves two steps. First, the nucleophile attacks the phosphorus center to form a distinct, stable or quasi-stable pentacoordinate intermediate (a phosphorane). In a second step, the leaving group is expelled from this intermediate. nih.gov

Concerted Mechanism (Sₙ2-like, AₙDₙ): This is a single-step process where the bond to the incoming nucleophile is formed simultaneously with the cleavage of the bond to the leaving group. The reaction proceeds through a single transition state without forming a true intermediate. nih.gov

Theoretical studies, often employing DFT, have extensively explored this mechanistic spectrum. acs.org The character of the transition state can range from "associative-like" (where bond formation is significantly ahead of bond breaking) to "dissociative-like" (where bond breaking is more advanced than bond formation). lu.seresearchgate.net The choice between these pathways is subtle and is influenced by the nucleophile, the leaving group, and the spectator ester groups on the phosphate. acs.orgresearchgate.net For many phosphate triesters reacting with potent nucleophiles, the mechanism is believed to be concerted, though it may pass through a transition state that has significant associative character. researchgate.net

Stereochemical Aspects of this compound Reactions

The phosphorus atom in this compound is a prochiral center. If it were to react with a nucleophile in a way that creates a new chiral center, or if the starting material itself were chiral (e.g., by isotopic labeling or substitution), the stereochemical outcome of the reaction would provide critical mechanistic information.

For nucleophilic substitution reactions at a tetracoordinate phosphorus center, the stereochemical course is closely tied to the reaction mechanism. wiley-vch.deacs.org

An associative mechanism that proceeds through a pentacoordinate trigonal bipyramidal intermediate can lead to either inversion or retention of configuration, depending on the lifetime of the intermediate and whether it undergoes pseudorotation.

A concerted (Sₙ2-type) mechanism , involving a direct backside attack by the nucleophile on the phosphorus atom, is expected to proceed with a clean inversion of configuration at the phosphorus center. wikipedia.org This is analogous to the Walden inversion observed in Sₙ2 reactions at carbon centers.

X-ray crystallography studies of the reaction products of organophosphorus nerve agents (which are also phosphate esters) with the enzyme acetylcholinesterase have confirmed that the reaction proceeds with stereochemical inversion at the phosphorus atom. wikipedia.org This provides strong evidence for a mechanism involving in-line displacement, consistent with a concerted or near-concerted pathway. Given the structural similarities, it is highly probable that nucleophilic substitution reactions of this compound also proceed with inversion of stereochemistry at the phosphorus center. acs.org

Applications of Diethyl Isopropenyl Phosphate in Advanced Chemical Synthesis

Reagent in Organic Synthesis for Phosphate (B84403) Introduction

Diethyl isopropenyl phosphate serves as an effective reagent for the introduction of a diethyl phosphate group onto various substrates. This is primarily achieved through the nucleophilic attack on the phosphorus atom, leading to the displacement of the isopropenyl group as acetone (B3395972), a volatile and benign byproduct.

Formation of Phosphorus-Carbon Bonds

While the Michaelis-Arbuzov reaction is a well-established method for forming phosphorus-carbon (P-C) bonds, this reaction is typically used for the synthesis of phosphonates from trialkyl phosphites and alkyl halides. There is limited direct evidence in the reviewed literature of this compound itself acting as a reagent to form new P-C bonds through reactions involving its isopropenyl group. The primary reactivity of this compound in organic synthesis is centered on its utility as a phosphorylating agent, where the phosphate group is transferred to a nucleophile and the isopropenyl group acts as a leaving group. nih.govrsc.org

Synthesis of Phosphomonoesters and Phosphodiesters

The application of this compound for the direct synthesis of phosphomonoesters and phosphodiesters is not extensively detailed in the available research. The synthesis of these crucial biological and synthetic molecules often involves multi-step processes with specific protecting group strategies. While this compound is an effective phosphorylating agent for alcohols, leading to the formation of phosphate triesters, the subsequent selective hydrolysis to phosphomonoesters or the stepwise reaction to form phosphodiesters would require further specific methodologies. The primary utility of isopropenyl phosphates in the literature focuses on the initial phosphorylation of hydroxyl groups to form the more stable phosphate triester. nih.gov

Phosphorylation of Alcohols and Other Hydroxyl-Containing Substrates

This compound has emerged as a highly efficient reagent for the phosphorylation of alcohols and other hydroxyl-containing substrates. nih.govrsc.org This transesterification reaction is advantageous due to its atom economy, with the only byproduct being acetone, which is readily removed from the reaction mixture. rsc.org The reaction typically proceeds under mild conditions, often at room temperature, and can be catalyzed by a base. nih.gov

The general mechanism involves the activation of the alcohol by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic phosphorus atom of the this compound. This is followed by the elimination of the isopropenyl group, which tautomerizes to the stable acetone molecule, driving the reaction forward. nih.gov

A variety of primary alcohols can be successfully phosphorylated using this method, including those with aromatic rings. nih.gov The reaction demonstrates broad functional group tolerance, making it a valuable tool in complex molecule synthesis.

| Substrate (Alcohol) | Product (Phosphate Ester) | Catalyst | Solvent | Temperature | Yield (%) |

| 1-Butanol (B46404) | Diethyl butyl phosphate | t-BuOK | THF | Room Temp. | High |

| Phenethyl alcohol | Diethyl phenethyl phosphate | Base | THF | Room Temp. | High |

| Geraniol | Diethyl geranyl phosphate | Base | THF | Room Temp. | Good |

| Isopropylidene protected ribofuranose | Phosphorylated ribofuranose derivative | Base | THF | Room Temp. | Good |

This table presents a summary of typical phosphorylation reactions using isopropenyl phosphates, demonstrating the versatility of the reagent with various alcohol substrates. nih.gov

Regioselectivity and Chemoselectivity in Phosphorylations

A significant advantage of using isopropenyl phosphates, including the diethyl derivative, is the high degree of chemoselectivity observed in the phosphorylation of molecules with multiple hydroxyl groups. nih.govrsc.org The reaction exhibits a remarkable preference for the phosphorylation of primary alcohols over secondary alcohols. nih.gov This selectivity is attributed to the steric hindrance around the secondary hydroxyl group, which impedes its nucleophilic attack on the phosphorus center.

For instance, in the phosphorylation of 1,4-pentanediol, a substrate containing both a primary and a secondary alcohol, the reaction selectively occurs at the primary hydroxyl group. nih.gov This inherent regioselectivity minimizes the need for protecting group strategies, thereby streamlining the synthetic process. The ability to selectively phosphorylate one type of hydroxyl group in the presence of another is a critical aspect of its utility in the synthesis of complex natural products and pharmaceuticals.

Role in Polymer Chemistry and Materials Science

The presence of a polymerizable isopropenyl group allows this compound to serve as a monomer in the synthesis of organophosphorus polymers. These polymers are of interest for their potential applications as flame retardants and specialty materials.

Homopolymerization Studies

The homopolymerization of alkenyl phosphonates, including this compound, can be achieved to produce high molecular weight polymers. One established method involves the use of an organometallic catalyst, such as aluminum triethyl, in an inert aliphatic hydrocarbon solvent like heptane. The polymerization is typically initiated by agitating the monomer and catalyst mixture at temperatures ranging from -20 °C to 120 °C. The reaction is allowed to proceed until the heat of polymerization subsides, followed by a reflux period to ensure high conversion.

While detailed kinetic studies on the homopolymerization of this compound are not widely available in the reviewed literature, studies on structurally related polymerizable phosphonates indicate that polymerization often proceeds via a free radical mechanism. researchgate.net The polymerization characteristics, such as the rate of polymerization and the molecular weight of the resulting polymer, would be influenced by factors such as the initiator concentration, monomer concentration, and reaction temperature. The resulting poly(this compound) would possess a backbone of repeating phosphate units with pendant diethyl phosphate groups, which could impart unique properties to the material, such as flame retardancy.

Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate, Acrylonitrile)

This compound (DEIPA) has been the subject of copolymerization studies with various vinyl monomers, notably vinyl acetate (VAc) and acrylonitrile (AN). Research into its behavior in these reactions has provided valuable data on its reactivity and suitability for integration into polymer chains.

In a study on the free radical-initiated copolymerization of DEIPA, the monomer reactivity ratios were determined at 60°C using benzoyl peroxide as the initiator. For the copolymerization with vinyl acetate, the reactivity ratios were found to be γ1 (VAc) = 1.56 and γ2 (DEIPA) = 0.44. When copolymerized with acrylonitrile, the ratios were significantly different, with γ1 (AN) = 15.2 and γ2 (DEIPA) = 0.031.

Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (DEIPA)

| Comonomer (M1) | γ1 | γ2 (DEIPA) |

|---|---|---|

| Vinyl Acetate (VAc) | 1.56 | 0.44 |

| Acrylonitrile (AN) | 15.2 | 0.031 |

Data sourced from a study conducted at 60°C with benzoyl peroxide as the initiator.

Impact of this compound on Polymer Characteristics

The incorporation of this compound into polymer chains has a discernible effect on the final characteristics of the copolymer, particularly its molecular weight and viscosity.

The relationship between molecular weight and the physical properties of polymers is well-established; lower molecular weight generally corresponds to lower viscosity and modified mechanical properties. Therefore, DEIPA can be utilized as a modifying agent to control the molecular weight and viscosity of the final copolymer product.

Investigation of Polymerization Mechanisms (e.g., Free Radical, Organometallic Catalysis)

The polymerization of this compound and its comonomers has been primarily investigated through free radical mechanisms.

Free Radical Polymerization: The copolymerization of DEIPA with vinyl acetate and acrylonitrile has been successfully carried out via a free radical-initiated pathway. This process typically involves an initiator, such as benzoyl peroxide, which thermally decomposes to generate free radicals. These radicals then attack the vinyl group of the monomers, initiating a chain reaction that propagates to form the copolymer. The previously discussed effects of DEIPA on molecular weight, such as chain transfer, are characteristic features of free radical polymerization processes.

Organometallic Catalysis: While free radical polymerization is a common method, advanced polymerization techniques involving organometallic catalysis are also employed for related organophosphorus monomers. For instance, rare-earth metal-mediated group-transfer polymerization (REM-GTP) has been utilized for the polymerization of diethyl vinylphosphonate (DEVP), a structurally similar phosphonate (B1237965) analog. d-nb.info This type of catalysis can offer enhanced control over the polymer's architecture and molecular weight distribution. Although specific studies detailing the organometallic catalysis of this compound are not widely documented, the successful application of such methods to similar vinylphosphonates suggests a potential avenue for future research to synthesize DEIPA-containing polymers with highly controlled structures. d-nb.info

Contributions to Analog Synthesis in Related Fields

Use in Nucleoside and Nucleic Acid Analog Preparation

The synthesis of nucleoside and nucleic acid analogs is a critical area of medicinal chemistry, aimed at developing antiviral and anticancer agents. nih.govacs.orgbeilstein-journals.org A fundamental step in these syntheses is the phosphorylation of the nucleoside's sugar moiety. acs.org The development of efficient and chemoselective phosphorylation reagents is therefore of significant interest.

Isopropenyl phosphates have been identified as highly effective, atom-efficient phosphorylating agents. rsc.orgnih.gov The reaction of an isopropenyl phosphate with an alcohol, such as the hydroxyl group on a nucleoside sugar ring, proceeds with the formation of a phosphate ester and acetone as the sole byproduct. rsc.orgnih.gov This process is advantageous due to its clean nature and the mild conditions under which it can be performed. This compound, as a stable and reactive member of this class, represents a valuable tool for this purpose. Its use allows for the direct introduction of a diethyl phosphate group onto a target molecule, a key step in building more complex nucleoside phosphate prodrugs or intermediates for nucleic acid synthesis. nih.gov The chemoselectivity of this reaction, particularly towards primary alcohols, makes it suitable for the targeted modification of complex molecules like nucleosides. rsc.org

Broadening the Scope of Organophosphorus Building Blocks

The field of organophosphorus chemistry relies on the availability of a diverse array of reactive starting materials, or "building blocks," to construct complex molecules for applications in materials science, medicinal chemistry, and agrochemicals. This compound contributes to this chemical toolbox by providing a versatile, functionalized phosphate moiety.

The utility of such building blocks can be illustrated by the closely related compound, diethyl isopropenylphosphonate (DEIPP), which serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds. The reactive isopropenyl group on such molecules can undergo various chemical transformations. For example, it allows for substitution reactions where the group can be replaced by nucleophiles like amines or alcohols. This versatility allows chemists to introduce the phosphorus-containing group into a wide range of molecular scaffolds. By providing a phosphate group with a reactive vinyl handle, this compound similarly expands the synthetic possibilities, enabling its incorporation into polymers and other complex organic structures, thereby broadening the scope of accessible organophosphorus compounds.

Advanced Analytical Methodologies for Diethyl Isopropenyl Phosphate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the precise molecular structure of diethyl isopropenyl phosphate (B84403). These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of diethyl isopropenyl phosphate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides a quantitative count and description of the different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethoxy groups and the isopropenyl group. The methylene (B1212753) protons (-OCH₂-) of the ethoxy groups are anticipated to appear as a multiplet due to coupling with both the adjacent methyl protons and the distant phosphorus atom. The terminal methyl protons (-CH₃) of the ethoxy groups typically present as a triplet. The isopropenyl group would be characterized by signals for its vinylic (=CH₂) and methyl protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. libretexts.orglibretexts.org A broadband-decoupled spectrum for this compound would show distinct peaks for the methylene and methyl carbons of the two equivalent ethoxy groups, as well as for the vinylic and methyl carbons of the isopropenyl moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons closer to the phosphate oxygen atoms appearing further downfield. libretexts.org P-C coupling is also a characteristic feature. rsc.org

³¹P NMR Spectroscopy: As phosphorus is the central heteroatom in organophosphates, ³¹P NMR is a particularly powerful and direct tool for characterization. huji.ac.il This technique provides a single signal for the phosphorus nucleus in a standard proton-decoupled spectrum, with a chemical shift that is highly sensitive to the electronic environment of the substituents attached to it. trilinkbiotech.com For phosphate esters like this compound, the ³¹P chemical shift is expected in a characteristic region. For the closely related analogue, diethyl (1-phenylvinyl) phosphate, a ³¹P chemical shift has been reported at -6.34 ppm. rsc.org

The following table summarizes the expected NMR spectral data for this compound based on established chemical shift principles and data from analogous compounds. rsc.orgrsc.org

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -O-CH₂-CH₃ | ~ 4.2 | Multiplet (dq) | J(H,H) ≈ 7.1, J(H,P) ≈ 8.0 |

| ¹H | -O-CH₂-CH₃ | ~ 1.3 | Triplet (t) | J(H,H) ≈ 7.1 |

| ¹H | =C(CH₃)- | ~ 2.1 | Singlet (s) | - |

| ¹H | =CH₂ | ~ 5.3 | Multiplet | - |

| ¹³C | -O-CH₂-CH₃ | ~ 64 | Doublet | J(C,P) ≈ 6.0 |

| ¹³C | -O-CH₂-CH₃ | ~ 16 | Doublet | J(C,P) ≈ 6.8 |

| ¹³C | =C(CH₃)- | ~ 152 | Doublet | J(C,P) ≈ 7.8 |

| ¹³C | =CH₂ | ~ 97 | Doublet | J(C,P) ≈ 3.6 |

| ³¹P | P=O | ~ -6 to -8 | Singlet | - |

Mass Spectrometry (MS) Based Methods

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Gas chromatography-mass spectrometry is a robust method for the analysis of volatile and thermally stable compounds like many organophosphate esters. chromatographyonline.comchromatographyonline.com In this technique, the sample is first vaporized and separated based on its boiling point and polarity on a capillary column. taylorfrancis.com The separated components then enter the mass spectrometer, are ionized (typically by electron impact, EI), and fragmented.

The resulting mass spectrum displays the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is reproducible and serves as a chemical fingerprint. For this compound, fragmentation is expected to involve the cleavage of the P-O and C-O bonds, leading to the loss of ethoxy and isopropenyl groups, as well as rearrangements common to alkyl phosphates. nih.gov

Liquid chromatography-mass spectrometry is highly suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov The compound is first separated by a liquid chromatograph, typically using a reversed-phase column (e.g., C18), and then introduced into the mass spectrometer. acs.org Electrospray ionization (ESI) is a common ionization technique for organophosphates, which can be detected in either positive or negative ion mode. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex matrices. ntnu.no

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the exact elemental formula of the parent molecule and its fragments. For this compound (C₇H₁₅O₄P), the calculated exact mass of the protonated molecule [M+H]⁺ is 195.0781 m/z. HRMS can definitively distinguish between compounds with the same nominal mass but different elemental compositions, making it an invaluable tool for unambiguous compound identification. rsc.org

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For this compound and related compounds, both gas and liquid chromatography are routinely employed.

Gas Chromatography (GC): In GC, the mobile phase is a gas. The separation of organophosphate esters is typically achieved using fused silica (B1680970) capillary columns. taylorfrancis.com The choice of the stationary phase is critical; phases of varying polarity can be used to optimize the separation of compounds based on differences in their boiling points and intermolecular interactions.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a dominant separation technique. For organophosphates, reversed-phase chromatography is common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. acs.org By programming a gradient (i.e., changing the mobile phase composition over time), a wide range of compounds with different polarities can be effectively separated within a single analytical run.

Gas Chromatography (GC)

Gas chromatography (GC) is a foundational technique for the analysis of volatile and thermally stable compounds, including many organophosphate esters. drawellanalytical.com In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas. drawellanalytical.com The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column walls. drawellanalytical.com

For organophosphate analysis, capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol, are often employed to achieve high resolution. drawellanalytical.com The successful analysis of these compounds by GC relies heavily on the use of selective and sensitive detectors. Common choices include:

Mass Spectrometry (MS): When coupled with GC, MS provides high selectivity and structural information, making it a powerful tool for unambiguous identification. drawellanalytical.comnih.gov

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, offering excellent sensitivity for organophosphates. silcotek.com In phosphorus mode, it can achieve detection limits in the low picogram range. silcotek.com

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is extremely sensitive to compounds containing nitrogen and phosphorus, making it well-suited for trace-level analysis of OPEs. nih.gov

GC-based methods are widely used in environmental monitoring and industrial hygiene to assess contamination levels and workplace exposure to organophosphates. drawellanalytical.com

Liquid Chromatography (LC and UHPLC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is essential for analyzing polar, non-volatile, or thermally labile organophosphates that are unsuitable for GC. acs.orgidosi.org UHPLC, which uses smaller column particles and higher pressures than conventional HPLC, allows for faster separations and greater resolution. amazonaws.com

Reversed-phase (RP) chromatography is the most common LC mode used for these analyses, typically with C8 or C18 columns. nih.govpku.edu.cn The separation of polar phosphate esters can be challenging on standard RP columns due to poor retention. researchgate.net Method optimization often involves adjusting mobile phase composition, such as pH and organic solvent ratios, to achieve adequate separation. researchgate.net

Tandem mass spectrometry (LC-MS/MS) is the detector of choice for LC-based analysis of organophosphates, offering exceptional sensitivity and selectivity. acs.orgmdpi.com This technique allows for the detection of analytes at very low concentrations, even in complex matrices like environmental or biological samples. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC combines some of the advantages of both GC and LC, offering high efficiency and fast analysis times. nih.govsoton.ac.uk The low viscosity and high diffusivity of supercritical fluids lead to improved separation performance compared to LC. nih.gov

The interest in using SFC for pesticide analysis has grown, particularly with the advent of UHPSFC (Ultra-High-Performance Supercritical Fluid Chromatography). nih.gov SFC is advantageous for its reduced consumption of organic solvents, making it a "greener" analytical technique. soton.ac.uk It has been successfully coupled with mass spectrometry (SFC-MS) for the analysis of agrochemicals and other complex mixtures. soton.ac.ukacs.org The technique shows particular promise in separating chiral compounds and can offer different selectivity compared to reversed-phase LC, which is useful for resolving analytes that might co-elute in LC systems. nih.govsoton.ac.uk

Mixed-Mode Chromatographic Approaches for Related Phosphate Esters

For highly polar and acidic compounds like dialkyl phosphates (DAPs), which are metabolites of organophosphate pesticides, standard reversed-phase LC can be ineffective due to insufficient retention. researchgate.net Mixed-mode chromatography (MMC) addresses this challenge by utilizing stationary phases that incorporate multiple retention mechanisms, typically combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities. researchgate.netthermofisher.com

This dual retention capability provides unique selectivity and allows for the successful separation of a wider range of analytes, from non-polar to highly polar and ionic compounds, within a single chromatographic run. chromatographyonline.combio-rad.com By adjusting mobile phase parameters like pH and ionic strength, chromatographers can modulate the retention mechanisms to optimize the separation of challenging compounds like phosphate esters. chromatographyonline.com Recent developments have demonstrated that MMC-based UHPLC methods can achieve baseline resolution of various DAPs with sharp peaks, overcoming issues of broad peaks sometimes seen with earlier MMC approaches. researchgate.net

Quantitative Analysis and Detection Limits in Research Contexts

The ability to detect and quantify trace levels of this compound and its derivatives is crucial for environmental and biological monitoring. Modern analytical instruments provide exceptionally low detection limits, enabling researchers to measure these compounds at concentrations relevant to human and environmental health.

The limit of detection (LOD) and limit of quantification (LOQ) are key metrics for evaluating the sensitivity of an analytical method. The LOD is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise (e.g., at a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy (e.g., at a signal-to-noise ratio of 10:1). mdpi.comfrontiersin.org

Research studies have reported a wide range of detection limits for various organophosphates, which are influenced by the analytical technique, the specific compound, and the sample matrix.

Table 1: Examples of Instrumental and Method Detection Limits for Organophosphates using GC-based Methods

| Compound/Class | Method | Detection Limit | Matrix |

|---|---|---|---|

| Organophosphate Flame Retardants | GC-MS | IDL: 0.015–0.030 µg/mL | - |

| Triphenyl Phosphate (TPP) | GC-PND | LOD: 180 µg/g | Polymer Extract |

| Bisphenol-A-bis(diphenyl phosphate) (BDP) | GC-MS | LOD: 780 µg/g | Polymer Extract |

| Diethyl Phosphate (DEP) | GC-MS/MS | LOQ: 5.5 pg/mg | Hair |

IDL: Instrument Detection Limit; LOD: Limit of Detection; LOQ: Limit of Quantification. Data sourced from multiple research contexts for illustrative purposes. nih.govnih.govresearchgate.net

Table 2: Examples of Instrumental and Method Detection Limits for Organophosphates using LC-based Methods| Compound/Class | Method | Detection Limit | Matrix |

|---|---|---|---|

| Dialkyl Phosphates (DAPs) | UHPLC/ESI-MS/MS | IDL: as low as 0.01 ng/mL | - |

| Diethyl Phosphate (DEP) | UFLC–MS/MS | LOD: 0.0201 ng/mL | Urine |

| Dimethyl Phosphate (DMP) | UFLC–MS/MS | LOD: 0.0207 ng/mL | Urine |

| General Pharmaceuticals & Personal Care Products | LC-MS/MS | MDL: 0.002–3.323 ng/L | Environmental Water |

IDL: Instrument Detection Limit; LOD: Limit of Detection; MDL: Method Detection Limit. Data sourced from multiple research contexts for illustrative purposes. researchgate.netmdpi.comresearchgate.netnih.gov

These tables illustrate the high sensitivity of modern chromatographic methods, particularly when coupled with mass spectrometry, which allows for the quantification of organophosphate esters and their metabolites at the parts-per-billion (ng/mL) to parts-per-trillion (ng/L) level.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Diethyl Isopropenyl Phosphate (B84403) Reactivity

Recent research has brought to light the potential of enol phosphates, such as diethyl isopropenyl phosphate, as highly efficient phosphorylating agents through the development of novel catalytic systems. A significant advancement is the use of base catalysis for the transesterification of analogous enol phosphates, which offers a more direct and controllable synthetic approach compared to traditional methods that rely on reactive P(III) or high-reactivity P(V) compounds like POCl₃. researchgate.netnih.gov

Studies on the closely related dimethyl isopropenyl phosphate (iPP) have demonstrated that simple catalytic bases, such as potassium tert-butoxide (t-BuOK), can effectively promote the phosphorylation of alcohols at room temperature. researchgate.netrsc.org This reaction proceeds with excellent chemoselectivity, particularly for primary alcohols, and the catalytic mechanism has been investigated in detail using in operando NMR spectroscopy. researchgate.netrsc.org The insights gained from these catalytic systems are directly applicable to this compound, paving the way for the development of new catalytic methods in phosphorus chemistry. researchgate.net The goal is to create systems that avoid stoichiometric base additives and pyrophoric catalysts, which are often required for other phosphorylating agents. researchgate.netirocoatingadditive.com The development of these catalytic strategies facilitates a more atom-efficient synthesis of phosphate esters, which are vital compounds in materials science and the pharmaceutical industry. rsc.org

Table 1: Catalytic Phosphorylation of Alcohols using Dimethyl Isopropenyl Phosphate (iPP) as a Model System

| Alcohol Substrate | Base Catalyst (mol%) | Reaction Time (h) | iPP Conversion (%) | Product Yield (%) |

|---|---|---|---|---|

| 1-Butanol (B46404) | t-BuOK (7.5) | 3 | >95 | 94 |

| Benzyl alcohol | t-BuOK (7.5) | 3 | >95 | 92 |

| 1-Octanol | t-BuOK (7.5) | 3 | >95 | 93 |

| 2-Phenylethanol | t-BuOK (7.5) | 3 | >95 | 91 |

| Isopropanol | t-BuOK (15.0) | 24 | 60 | 55 |

Exploration of this compound in Green Chemistry Methodologies

In contrast, the transesterification of this compound with an alcohol is remarkably atom-efficient. The isopropenyl leaving group is converted into acetone (B3395972), a volatile and relatively benign byproduct that can be easily removed by evaporation. researchgate.netrsc.org This process makes the phosphorylation reaction irreversible due to the tautomerization of the intermediate enol to acetone, driving the reaction to completion under mild conditions. researchgate.net The ability to perform these reactions at room temperature using only a catalytic amount of a base further enhances the green credentials of this methodology, reducing energy consumption and the need for harsh reagents. researchgate.netrsc.org The principles demonstrated with dimethyl isopropenyl phosphate, such as generating acetone as the sole byproduct, highlight a sustainable and efficient pathway for synthesizing valuable phosphate esters. researchgate.netrsc.org This aligns with the core goals of green chemistry by maximizing the incorporation of reactant atoms into the final product and minimizing waste.

Advanced Materials Incorporating this compound Moieties

The incorporation of organophosphorus compounds into polymers is a well-established strategy for creating advanced materials, particularly for enhancing flame retardancy. irocoatingadditive.comresearchgate.net While direct research on the integration of this compound into material backbones is not yet widespread, its structure suggests significant potential in this field. Organophosphorus flame retardants are considered effective alternatives to halogenated compounds due to their lower environmental toxicity and versatile flame-retardant mechanisms. scispace.com

The key to this compound's potential lies in its dual functionality. The phosphate group can impart flame-retardant properties, while the isopropenyl group offers a reactive site for polymerization. This vinyl moiety could, in principle, be used for:

Copolymerization: Acting as a monomer that can be copolymerized with other common monomers (like styrene (B11656) or acrylates) to create polymers with inherent flame retardancy.

Grafting: Grafting onto existing polymer chains to modify their surface properties or bulk characteristics.

This approach would covalently bind the phosphorus moiety to the polymer, preventing leaching that can occur with additive flame retardants and ensuring permanent flame-retardant properties. researchgate.net Research on related compounds like diethyl ethylphosphonate (DEEP) and phosphonate-functionalized polyethylenes demonstrates the viability of using organophosphorus units to improve the thermal stability and fire resistance of materials like polyurethane foams, epoxy resins, and polyolefins. irocoatingadditive.comscispace.com

Interdisciplinary Research Integrating this compound Chemistry

The unique chemical properties of this compound position it as a valuable tool in a range of interdisciplinary research fields, bridging organic chemistry with biology, photochemistry, and materials science.

Organic Synthesis and Catalysis: Beyond its role as a phosphorylating agent, the phosphate moiety is an excellent leaving group in transition-metal-catalyzed reactions. mdpi.com Diethyl vinyl phosphates are effective electrophiles in C-H activation and cross-coupling reactions, enabling the formation of complex carbon-carbon bonds. mdpi.com This reactivity is fundamental to synthetic organic chemistry for constructing complex molecules.

Biochemistry and Chemical Biology: Enol phosphates are structurally analogous to vital biological intermediates, most notably phosphoenolpyruvate, which plays a critical role in glycolysis and ATP synthesis. researchgate.netrsc.org This similarity makes isopropenyl phosphates interesting tools for studying the mechanisms of phosphoryl transfer enzymes. The broader class of organophosphates is extensively studied in enzymology, often as inhibitors of serine hydrolases like acetylcholinesterase. nih.gov Furthermore, metabolites such as diethyl phosphate are investigated in toxicology and endocrinology to understand the biological impact of organophosphorus compounds. nih.gov

Photochemistry: The diethyl phosphate group is a key component in the design of "caged compounds." In this application, a biologically active molecule is rendered inert by attaching a photoremovable protecting group that includes a phosphate ester. beilstein-journals.org Irradiation with light of a specific wavelength cleaves the phosphate ester bond, releasing the active molecule with high spatial and temporal control. This technique is a powerful tool for studying dynamic processes in cell biology and neuroscience. beilstein-journals.org

Q & A

Basic: What reaction mechanisms govern the phosphorylation of alcohols using diethyl isopropenyl phosphate (iPP)?

Answer: The phosphorylation proceeds via a two-step catalytic transesterification mechanism. First, the base (e.g., t-BuOK) deprotonates the alcohol to generate an alkoxide ion, which performs a nucleophilic attack on iPP to form a phosphorane intermediate. This intermediate undergoes irreversible elimination of acetone (the leaving group), yielding the phosphate ester product. The irreversibility of the second step ensures high atom efficiency .

Basic: How can chemoselectivity for primary alcohols over secondary alcohols be achieved with iPP?

Answer: The reaction exhibits inherent selectivity for primary alcohols due to steric hindrance in secondary alcohols, which limits nucleophilic attack on the phosphorus center. Using catalytic t-BuOK in THF at room temperature further enhances selectivity by favoring the formation of less sterically hindered alkoxide ions. This is validated by comparative studies with substrates like 1° vs. 2° alcohols .

Basic: What analytical methods are suitable for monitoring iPP-mediated phosphorylation reactions?

Answer: In-operando 31P NMR spectroscopy is critical for tracking reaction progress. It quantifies the depletion of iPP (δ ≈ 0 ppm) and the emergence of phosphorylated products (δ ≈ −1 to −3 ppm). Kinetic data from NMR can also resolve intermediates, such as the phosphorane species .

Advanced: How do alcohol concentration and base strength influence reaction kinetics?

Answer:

- Base strength: Strong non-nucleophilic bases (e.g., t-BuOK) linearly increase reaction rates by efficiently generating alkoxide ions. Weak bases (e.g., NaHCO₃) show negligible activity .

- Alcohol concentration: Excess alcohol induces a "sequestration effect," where high ROH concentrations form hydrogen-bonded networks around the alkoxide ion, reducing nucleophilic attack. Initial rate experiments reveal a negative exponential relationship between [ROH] and rate .

Advanced: What experimental strategies address contradictions in rate dependence on substrate concentration?